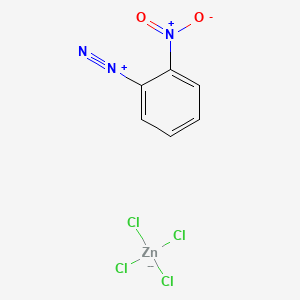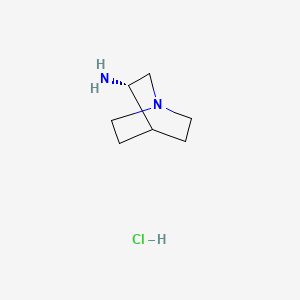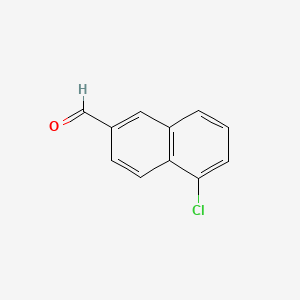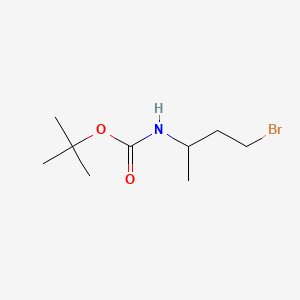
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The boiling point information is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Pyrimidine derivatives, including 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, have been extensively studied for their pharmacological effects. Among these, anti-inflammatory properties are significant due to their inhibitory effects on various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The synthesis methods for pyrimidines are varied and innovative, contributing to a broad exploration of their anti-inflammatory potential. Detailed structure-activity relationships (SARs) have been discussed, offering insights for the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Pharmacological Activities
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for the development of new biologically active compounds. These substances possess antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The analysis of structure-activity relationships of pyrimidine structures in active drugs provides a pathway for the design of compounds with desired pharmacological activities, indicating the versatility and potential of pyrimidine derivatives in drug discovery (Chiriapkin, 2022).
Anti-Alzheimer's Agent
Investigations into pyrimidine derivatives as therapeutic agents against Alzheimer's disease highlight their significance in medicinal chemistry. The pyrimidine scaffold's synthesizing practicability and non-toxic nature make it a valuable entity for crafting anti-Alzheimer's agents. SAR studies emphasize the pharmacological advancements of pyrimidine moiety in this new era, signifying their potential in mitigating or rehabilitating neurological disorders (Das et al., 2021).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core is crucial for medicinal and pharmaceutical applications due to its synthetic versatility and bioavailability. Research on 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the application of hybrid catalysts in synthesizing these structures. This approach has led to the development of substituted pyrimidinone derivatives, showcasing the broad applicability and intensive investigation of pyranopyrimidines in recent years (Parmar et al., 2023).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-(bromomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCIPPOTNXGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)




![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)



